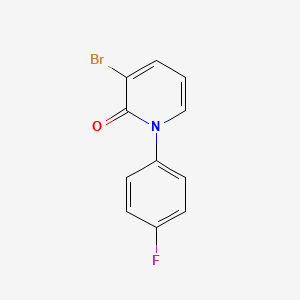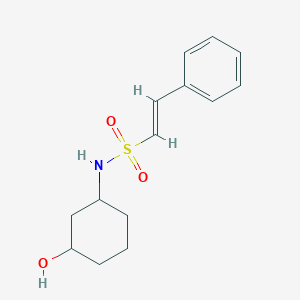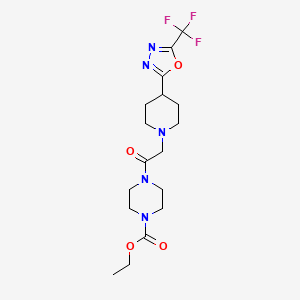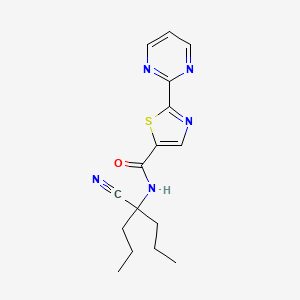![molecular formula C23H24N6O4 B2408067 (E)-2-amino-1-((3,4-dimetoxi-bencilideno)amino)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida CAS No. 840460-75-5](/img/structure/B2408067.png)
(E)-2-amino-1-((3,4-dimetoxi-bencilideno)amino)-N-(2-metoxietil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica Anticancerígena
El compuesto es estructuralmente similar a ciertos inhibidores no covalentes del EGFR basados en imidazo[1,2-a]quinoxalina . Estos inhibidores se han utilizado en el desarrollo de terapias anticancerígenas . El compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.
Inhibición del EGFR
El compuesto podría usarse como un inhibidor del EGFR . Los inhibidores del EGFR son un tipo de terapia dirigida que bloquea la acción de las enzimas conocidas como receptores del factor de crecimiento epidérmico, que están involucrados en el crecimiento y la propagación de las células cancerosas .
Reducción de los niveles de ROS en las células de cáncer de pulmón
El compuesto podría usarse potencialmente para reducir los niveles de ROS en las células de cáncer de pulmón . Este es un requisito previo vital para obtener mejores inhibidores plausibles del EGFR que no produzcan cardiotoxicidad .
Downregulation de oncogenes clave
El compuesto podría usarse potencialmente para disminuir la expresión de oncogenes clave, como KRAS, MAP2K y EGFR . La disminución de la regulación de estos genes sugiere que el compuesto podría interactuar e inhibir actores clave en la cascada de señalización junto con el EGFR .
Potencial antiparasitario
El compuesto es estructuralmente similar a las 2-amino-1,3,4-tiadiazoles , que se ha informado que tienen un potencial antiparasitario . Por lo tanto, el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antiparasitarios.
Actividad antitripanosomal
El compuesto podría exhibir potencialmente actividad antitripanosomal . La tripanosomiasis es una enfermedad parasitaria causada por parásitos protozoarios .
Actividad antimalárica
El compuesto podría exhibir potencialmente actividad antimalárica . La malaria es una enfermedad mortal causada por parásitos que se transmiten a las personas a través de las picaduras de mosquitos hembras infectados del género Anopheles .
Actividad antitoxoplasmal
El compuesto podría exhibir potencialmente actividad antitoxoplasmal . La toxoplasmosis es una enfermedad que resulta de la infección con el parásito Toxoplasma gondii .
Propiedades
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-31-11-10-25-23(30)19-20-22(28-16-7-5-4-6-15(16)27-20)29(21(19)24)26-13-14-8-9-17(32-2)18(12-14)33-3/h4-9,12-13H,10-11,24H2,1-3H3,(H,25,30)/b26-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKQPBGKSZXRN-LGJNPRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)


![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2407993.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)

![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)

![3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2408005.png)

